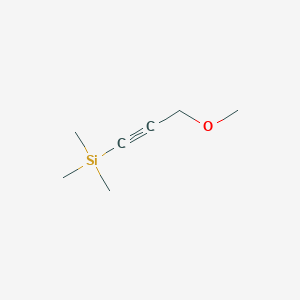

3-Trimethylsilylpropargyl methyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

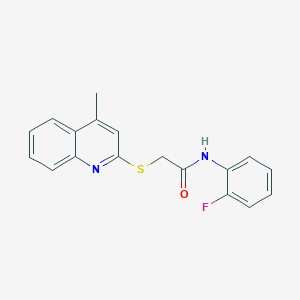

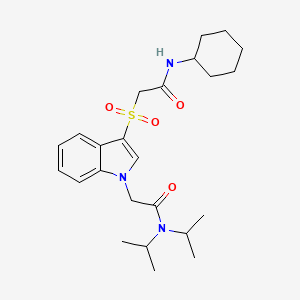

3-Trimethylsilylpropargyl methyl ether is a compound that contains a trimethylsilyl group . This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .

Synthesis Analysis

The synthesis of propargyl derivatives, such as this compound, has seen remarkable progress in the last decade . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .Molecular Structure Analysis

The trimethylsilyl group in this compound consists of three methyl groups bonded to a silicon atom . This group is bonded to the rest of the molecule, contributing to its overall structure .Chemical Reactions Analysis

The trimethylsilyl group in this compound can be used as a temporary protecting group during chemical synthesis or some other chemical reactions . It can also make compounds more volatile, often making them more amenable to analysis by gas chromatography or mass spectrometry .Aplicaciones Científicas De Investigación

Mass Spectrometry Analysis

Trimethylsilyl ethers, including those derived from alditols and related to "3-Trimethylsilylpropargyl methyl ether," are studied for their mass spectrometry properties. The mass spectra of these ethers are highly correlated with their structures, facilitating the identification and structural analysis of compounds in complex mixtures (Petersson, 1969).

Catalytic Silylation

"this compound" and its derivatives find application in the catalytic silylation of hydroxy groups. For instance, indium tribromide acts as an efficient catalyst for protecting hydroxy groups as their corresponding trimethylsilyl ethers, highlighting the utility in synthetic chemistry to modify and protect functional groups under mild conditions (Yadav et al., 2006).

Solution Dynamics and Structural Analysis

Research on unsolvated and solvated dilithium complexes of N,N'-bis(trimethylsilyl)ethylenediamide provides insight into the solution dynamics and solid-state structures of these compounds. Such studies are crucial for understanding the behavior of silyl-protected compounds in various solvents and temperatures, which can be applied in material science and catalysis (Gardiner & Raston, 1996).

Gas Chromatography and Spectroscopy

The trimethylsilyl group is widely utilized in the analysis of carbohydrates using gas chromatography and Fourier transform infrared spectroscopy (GC-FT-IR). This application is crucial for the unambiguous identification of monosaccharides and related compounds, demonstrating the importance of trimethylsilyl derivatives in analytical chemistry (Veness & Evans, 1996).

Selective Detection in Gasoline

Trimethylsilyl ions are employed for the selective detection of oxygenated compounds in gasoline by gas chromatography chemical ionization mass spectrometry. This method emphasizes the role of trimethylsilyl derivatives in environmental analysis and the petrochemical industry, providing a simple method for analyzing complex mixtures without prior separation (Orlando & Munson, 1986).

Direcciones Futuras

The propargyl group, which is a part of 3-Trimethylsilylpropargyl methyl ether, is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that there could be exciting future developments in this field .

Mecanismo De Acción

The trimethylsilyl group (TMS) is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .

Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .

Propiedades

IUPAC Name |

3-methoxyprop-1-ynyl(trimethyl)silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OSi/c1-8-6-5-7-9(2,3)4/h6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJYVJDLABJUCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC#C[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,4,5-Triacetyloxy-6-(2-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2960829.png)

![7-(3,4-diethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2960837.png)

![2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2960841.png)

![2-Methyl-9-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2960842.png)

![5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2960843.png)